[2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
CAS No.: 1794938-42-3
Cat. No.: VC4143419
Molecular Formula: C17H16FNO3
Molecular Weight: 301.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794938-42-3 |
|---|---|
| Molecular Formula | C17H16FNO3 |
| Molecular Weight | 301.317 |
| IUPAC Name | [2-(benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
| Standard InChI | InChI=1S/C17H16FNO3/c18-15-8-4-7-14(9-15)10-17(21)22-12-16(20)19-11-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,19,20) |
| Standard InChI Key | SDWNXXDVUPHBNQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)COC(=O)CC2=CC(=CC=C2)F |
Introduction
[2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is an organic compound that has garnered significant attention in both synthetic organic chemistry and medicinal chemistry. This compound features a benzylamino group, an oxoethyl moiety, and an ester functional group derived from 3-fluorophenylacetic acid. Its unique structural features make it a valuable building block for synthesizing more complex molecules and exploring potential biological activities.
Structural Features and Reactivity
The compound's structure includes a benzylamino group, which can form hydrogen bonds with biological molecules, and a fluorophenyl group that can participate in hydrophobic interactions. These interactions are crucial for modulating enzyme activity or receptor function, leading to specific biological effects. The positioning of the fluorine atom at the meta position on the phenyl ring influences its reactivity and interaction profile with biological targets, potentially enhancing its effectiveness compared to analogs.
Similar Compounds
| Compound Name | Structural Difference |
|---|---|
| [2-(Benzylamino)-2-oxoethyl] 2-(4-fluorophenyl)acetate | Fluorine atom at the para position |
| [2-(Benzylamino)-2-oxoethyl] 2-(2-fluorophenyl)acetate | Fluorine atom at the ortho position |
| [2-(Benzylamino)-2-oxoethyl] 2-(3-chlorophenyl)acetate | Chlorine atom instead of fluorine |
Synthesis Methods
The synthesis of [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves several steps:
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Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate carbonyl compound under acidic or basic conditions.
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Introduction of the Oxoethyl Group: The oxoethyl group can be introduced through a condensation reaction involving an aldehyde or ketone.
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Attachment of the Fluorophenyl Acetate Group: This step involves the esterification of 3-fluorophenylacetic acid with the intermediate compound formed in the previous steps.
Industrial production may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and specific solvents to maximize yield and purity.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for various modifications, making it valuable in the synthesis of advanced materials and specialty chemicals.
Biology
In biological research, [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate can be used to study enzyme interactions and receptor binding due to its structural features. It may serve as a ligand in biochemical assays to elucidate its potential biological effects.
Comparison with Related Compounds
While there are no direct studies on the therapeutic applications of [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate, related compounds like N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have shown promising activity in protecting pancreatic β cells against endoplasmic reticulum stress, highlighting the potential of benzylamino-containing compounds in medicinal applications .
Example of Related Compound Activity
| Compound ID | R1 | R2 | R3 | Max Activity (%) | EC50 (μM) |
|---|---|---|---|---|---|
| WO5m | 3-OH | - | 2,5-di Me | 100 | 0.1 ± 0.01 |
This example illustrates the potential of benzylamino-containing compounds in biological applications, though specific data for [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is not available.
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